molecular formula C6H15ClN2 B1520648 1-(Cyclopentylmethyl)hydrazine hydrochloride CAS No. 1193388-89-4

1-(Cyclopentylmethyl)hydrazine hydrochloride

Cat. No.: B1520648
CAS No.: 1193388-89-4
M. Wt: 150.65 g/mol
InChI Key: AXYDRSNNPJBINC-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)hydrazine hydrochloride is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of the functional group -NH-NH2, which is a nitrogen-nitrogen single bond. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopentylmethyl)hydrazine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with hydrazine hydrate under acidic conditions. The reaction typically takes place in an aqueous medium, and the product is isolated by acidification with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of hydrazine reactions. The process may also include purification steps such as crystallization and filtration to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)hydrazine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of cyclopentylmethylcarbonyl hydrazine.

  • Reduction: Reduction reactions can produce cyclopentylmethylamine.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

1-(Cyclopentylmethyl)hydrazine hydrochloride is utilized in several scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the manufacturing of various chemical products, including agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 1-(Cyclopentylmethyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form bonds with electrophilic centers. It may also undergo redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

1-(Cyclopentylmethyl)hydrazine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Cyclopentylmethylamine: Similar in structure but lacks the hydrazine group.

  • Cyclopentylmethylcarbonyl hydrazine: An oxidized derivative with different reactivity.

  • Other hydrazine derivatives: These compounds may have varying substituents and functional groups, leading to different chemical properties and applications.

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Properties

IUPAC Name

cyclopentylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c7-8-5-6-3-1-2-4-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYDRSNNPJBINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-89-4
Record name Hydrazine, (cyclopentylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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